
1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide, also known as EPPS, is a chemical compound that has gained attention in scientific research due to its unique properties. EPPS is a sulfonamide derivative that has been shown to exhibit a variety of biological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and electrostatic interactions. This compound has been shown to bind to a variety of different proteins and nucleic acids, including the AMPA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of memory formation, and the reduction of neuroinflammation. This compound has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide in lab experiments is its ability to enhance the activity of certain biological molecules, making it a useful tool for studying their function. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide in scientific research. One area of interest is in the development of new drugs that target the AMPA receptor, which this compound has been shown to interact with. Another potential direction is in the use of this compound as a tool for studying the function of other biological molecules, such as nucleic acids and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide involves a multistep process that begins with the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then converted to this compound through the addition of sulfonamide groups using a variety of different methods, including the use of chlorosulfonic acid or sulfur trioxide.
Applications De Recherche Scientifique
1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications due to its ability to interact with biological molecules such as proteins and nucleic acids. One of the most notable applications of this compound is in the field of neuroscience, where it has been shown to enhance the activity of certain neurotransmitter receptors and improve synaptic plasticity.
Propriétés
IUPAC Name |
1-ethyl-N-(4-ethylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-11-5-7-12(8-6-11)15-19(17,18)13-9-14-16(4-2)10-13/h5-10,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZOHGYJXDGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

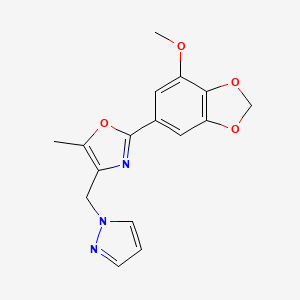
![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)
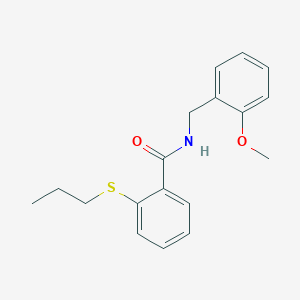
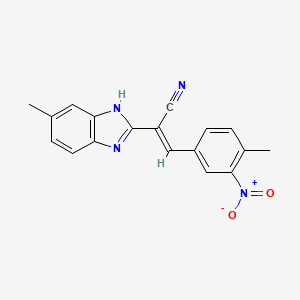
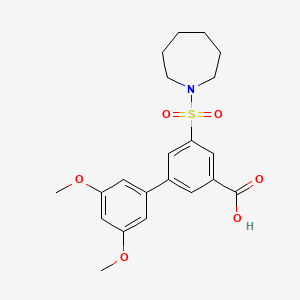
![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)

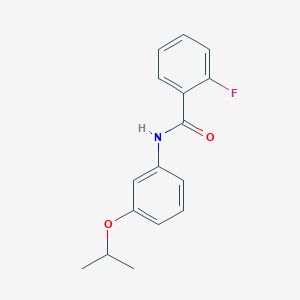
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)
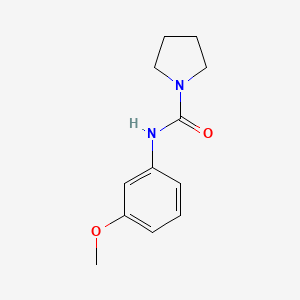
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5372672.png)
